molecular formula C10H8N2O4S2 B12004886 N-(2-nitrophenyl)-2-thiophenesulfonamide CAS No. 53442-37-8

N-(2-nitrophenyl)-2-thiophenesulfonamide

Cat. No.: B12004886
CAS No.: 53442-37-8
M. Wt: 284.3 g/mol
InChI Key: AEYZAEXMPDUVJR-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-2-thiophenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a nitrophenyl group attached to a thiophene ring through a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-2-thiophenesulfonamide typically involves the reaction of 2-nitroaniline with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the reaction conditions may be adjusted to minimize the formation of by-products and to enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-2-thiophenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium dithionite in aqueous solution or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-2-thiophenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-nitrophenyl)-2-thiophenesulfonamide is unique due to its combination of a nitrophenyl group and a thiophene ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for developing new materials and studying enzyme inhibition mechanisms .

Properties

CAS No.

53442-37-8

Molecular Formula

C10H8N2O4S2

Molecular Weight

284.3 g/mol

IUPAC Name

N-(2-nitrophenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C10H8N2O4S2/c13-12(14)9-5-2-1-4-8(9)11-18(15,16)10-6-3-7-17-10/h1-7,11H

InChI Key

AEYZAEXMPDUVJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CS2)[N+](=O)[O-]

Origin of Product

United States

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